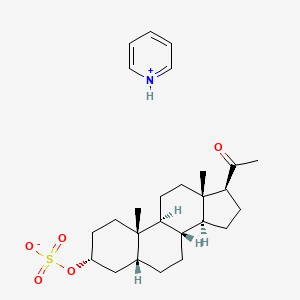

Pregnanolone Sulfate Pyridinium Salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Pregnanolone Sulfate Pyridinium Salt

Standard Synthetic Pathways

The creation of pregnanolone (B1679072) sulfate (B86663) pyridinium (B92312) salt fundamentally relies on two core chemical transformations: the sulfation of the pregnanolone molecule and the subsequent formation of the pyridinium salt.

Sulfation Reactions of Pregnanolone Precursors

Sulfation is a key reaction that introduces a sulfate group onto the pregnanolone molecule, a process that can be achieved through various chemical methods. This transformation is critical as it converts the hydrophobic steroid into a more water-soluble and often biologically inactive form, which can be a precursor for further modifications. nih.gov

A widely employed method for the sulfation of alcohols, including steroids like pregnanolone, is the use of the sulfur trioxide-pyridine complex (C₅H₅NSO₃). fishersci.co.ukwikipedia.org This reagent is a stable, solid compound that is soluble in polar organic solvents, making it a convenient source of sulfur trioxide for sulfation reactions. fishersci.co.uk The reaction involves the treatment of the pregnanolone precursor with the sulfur trioxide-pyridine complex in an appropriate solvent, such as pyridine (B92270) or dimethylformamide. nih.gov The pyridine in the complex acts as a Lewis base, moderating the reactivity of the highly electrophilic sulfur trioxide and preventing unwanted side reactions. nih.gov

The general mechanism involves the nucleophilic attack of the hydroxyl group of pregnanolone on the sulfur atom of the sulfur trioxide-pyridine complex. This leads to the formation of a pyridinium-steroid sulfate intermediate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the sulfur trioxide complex. While effective, one of the challenges with this method can be the removal of pyridine contamination from the final product, which may necessitate careful purification steps. nih.gov

Table 1: Comparison of Sulfating Agents for Steroids

| Sulfating Agent | Advantages | Disadvantages | Typical Reaction Conditions |

|---|---|---|---|

| Sulfur Trioxide-Pyridine Complex | Commercially available, stable solid. fishersci.co.uk | Potential for pyridine contamination in the product. nih.gov | Anhydrous polar organic solvents (e.g., pyridine, DMF). nih.gov |

| Triethylamine-Sulfur Trioxide Complex | Alternative to pyridine-based reagents. nih.gov | Can also lead to purification challenges. | Similar to sulfur trioxide-pyridine complex. nih.gov |

| Chlorosulfonic Acid | Potent sulfating agent. | Can cause degradation of sensitive substrates. | Often used at low temperatures with a base. |

| Tributylsulfoammonium Betaine (TBSAB) | Lipophilic counterion avoids ion-exchange chromatography. nih.gov | Newer method, may not be as widely established. | Organic solvents, can be used for temperature-sensitive substrates. bham.ac.uk |

The reaction between pregnanolone and the sulfur trioxide-pyridine complex results in the formation of a steroid sulfate ester. fishersci.co.uk In this intermediate, the sulfate group is covalently attached to the oxygen atom of the C3-hydroxyl group of the pregnanolone molecule. wikipedia.org This newly formed sulfate ester significantly increases the polarity and water solubility of the steroid. nih.gov

The intermediate initially exists as a pyridinium salt due to the presence of pyridine from the reagent. Depending on the workup and purification procedure, this can be isolated or directly converted to other salt forms. The formation of this sulfate ester is a crucial step as it serves as the direct precursor for the final pyridinium salt product. acs.org

Formation of Pyridinium Salt

Once the pregnanolone sulfate is synthesized, the next step is to ensure the counter-ion is a pyridinium cation. This can be achieved through direct synthesis or by converting from another salt form.

In many synthetic procedures, particularly those employing sulfur trioxide-amine complexes other than pyridine (e.g., triethylamine-sulfur trioxide), the initial product is an ammonium (B1175870) salt of the steroid sulfate. For instance, the use of triethylamine-sulfur trioxide complex would yield a triethylammonium (B8662869) pregnanolone sulfate. nih.gov

To obtain the desired pyridinium salt, an ion exchange process can be employed. This typically involves dissolving the ammonium salt of pregnanolone sulfate in a suitable solvent and then treating it with a source of pyridinium ions. This can be achieved by using a pyridinium-functionalized ion-exchange resin or by a metathesis reaction with a pyridinium salt of a weak acid. The driving force for this conversion is often the formation of a more stable or less soluble product.

The most direct method for forming the pyridinium salt is through the use of pyridine in the reaction, either as the solvent or as part of the sulfating reagent itself, as with the sulfur trioxide-pyridine complex. fishersci.co.uk When the sulfur trioxide-pyridine complex is used, the pyridinium counter-ion is inherently present in the reaction mixture.

In cases where other sulfating agents are used, the resulting steroid sulfate can be treated with pyridine or a pyridine derivative to form the pyridinium salt. For example, if the steroid sulfate is first isolated as a free acid or a different salt (e.g., a sodium or potassium salt), it can be dissolved in a solvent and treated with pyridine. An acid-base reaction will occur, protonating the pyridine to form the pyridinium cation, which then associates with the negatively charged sulfate group of the pregnanolone sulfate. A United States patent from 1954 describes reacting steroids with pyridine in the presence of an aromatic sulfonyl halide to form pyridinium salts. google.com Research has also shown the synthesis of pyridinium dinitrobenzyl sulfates by reacting dinitrobenzyl alcohol with pyridinium sulfonate. nih.gov

Table 2: General Properties of Pregnanolone Sulfate Pyridinium Salt

| Property | Description |

|---|---|

| Chemical Formula | C₂₆H₃₈NO₅S (Pregnanolone Sulfate Pyridinium) |

| Molecular Weight | 476.65 g/mol (Pregnanolone Sulfate Pyridinium) |

| Structure | Consists of a pregnanolone sulfate anion and a pyridinium cation. |

| Solubility | Expected to be soluble in polar organic solvents. fishersci.co.uk |

Advanced Synthetic Methodologies

The synthesis of this compound involves the sulfation of pregnanolone followed by the formation of the pyridinium salt. Advanced synthetic methodologies focus on achieving this transformation efficiently and with high stereochemical control.

A common and effective method for the sulfation of hydroxyl groups on steroid skeletons is the use of a sulfur trioxide pyridine complex (C₅H₅NSO₃). wikipedia.org This reagent is a Lewis acid-base adduct that serves as a manageable source of sulfur trioxide. wikipedia.org The reaction typically involves dissolving the parent steroid, in this case, pregnanolone, in a suitable solvent like chloroform (B151607) or dimethylformamide (DMF), and then adding the pyridine sulfur trioxide complex. researchgate.net The reaction proceeds at room temperature or with gentle heating to form the steroid sulfate. researchgate.net The formation of the pyridinium salt can be an inherent part of this process, or it can be achieved in a subsequent step by reacting the steroid sulfate with pyridine. google.comnih.gov

A general procedure for the synthesis of steroid pyridinium salts involves reacting the steroid with pyridine in the presence of an aromatic sulfonyl halide, such as p-toluenesulfonyl chloride. google.com This can result in a mixture of the pyridinium halide and the pyridinium aromatic sulfonate, which can then be separated. google.com

Interactive Data Table: Reagents and Conditions for Sulfation

| Reagent | Solvent | Temperature | Reference |

| Pyridine sulfur trioxide | Chloroform (CHCl₃) | Room Temperature | researchgate.net |

| Pyridine sulfur trioxide | Dimethylformamide (DMF) | 60°C | researchgate.net |

| p-toluenesulfonyl chloride/pyridine | Pyridine | Room Temperature | google.com |

The stereochemistry of pregnanolone is a critical aspect of its biological activity, and maintaining this stereochemistry during synthesis is paramount. The primary approach to achieving a stereoselective synthesis of this compound is to start with a stereochemically pure pregnanolone precursor. The sulfation reaction at the 3β-hydroxyl group does not typically affect the stereocenters of the steroid backbone.

In vivo, the synthesis of pregnenolone (B344588) sulfate is highly stereoselective due to the action of sulfotransferase enzymes (SULTs). nih.gov Specifically, the SULT2B1 isoforms are known to be stereoselective for β-hydroxysteroids. nih.gov While chemical synthesis does not employ enzymes, the inherent stereochemistry of the starting material dictates the final product's stereochemistry. Therefore, sourcing or synthesizing pregnanolone with the correct and pure stereoconfiguration is the key to the stereoselective synthesis of its sulfate pyridinium salt derivative.

Labeled compounds are indispensable tools in research for tracking the metabolic fate and distribution of molecules. For pregnanolone sulfate, isotopic labeling with tritium (B154650) (³H) or sulfur-35 (B81441) (³⁵S) is common.

An established method for preparing radiolabeled pregnenolone sulfate is through enzyme-catalyzed synthesis. nih.gov This procedure utilizes [³H]5-pregnen-3β-ol-20-one (tritiated pregnenolone) as the substrate, along with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor and a purified hydroxysteroid sulfotransferase. nih.gov This enzymatic approach can yield high specific activity [³H]5-pregnen-3β-ol-20-one sulfate with good yields. nih.gov Following the synthesis of the labeled pregnenolone sulfate, the formation of the pyridinium salt would proceed as with the unlabeled compound.

Biochemical studies have also utilized radioactive labeling to investigate the metabolism of pregnenolone sulfate, demonstrating the release of pregnenolone and other steroid metabolites.

Purification and Characterization Techniques in Research Synthesis

The purification and characterization of the newly synthesized this compound are critical to ensure its suitability for research applications. A combination of precipitation, recrystallization, and chromatographic techniques is typically employed.

Precipitation is a fundamental technique for the initial isolation and purification of the synthesized product. After the synthesis reaction, the crude product can often be precipitated by altering the solvent composition. For instance, adding a non-solvent to the reaction mixture can cause the desired compound to precipitate out, leaving impurities in the solution. youtube.com For steroid derivatives, which are often crystalline solids, this can be a highly effective initial purification step. britannica.com The collected precipitate is then typically washed with a cold solvent to remove any residual soluble impurities. youtube.com

Recrystallization is a powerful technique for purifying solid compounds to a high degree. mt.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. libretexts.org

For steroid derivatives, repeated crystallization from appropriate solvents is a standard purification method. britannica.com A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. mt.comlibretexts.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com For steroid pyridinium salts, fractional crystallization from solvents like methanol (B129727) or ethanol (B145695) can be effective. google.com The choice of solvent is critical and is often determined empirically.

Interactive Data Table: Common Solvents for Steroid Recrystallization

| Solvent | Application | Reference |

| Methanol | Fractional crystallization of steroid pyridinium salts | google.com |

| Ethanol | Fractional crystallization of steroid pyridinium salts | google.com |

| Acetone | Removal of starting materials from pyridinium salts | nih.gov |

| Ether | Crystallization of pyridinium salts | nih.gov |

| Methanol-Ether | Recrystallization of steroid ammonium sulfates | researchgate.net |

Chromatography is an indispensable tool for assessing the purity of the final product and for separating complex mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and assessing the purity of the final product. nih.govnih.gov For steroids, silica (B1680970) gel plates are commonly used as the stationary phase. fda.gov.phresearchgate.net A suitable mobile phase, often a mixture of a non-polar and a more polar solvent, is chosen to achieve good separation of the target compound from any impurities or starting materials. nih.govfda.gov.ph For instance, a mobile phase of dichloromethane/methanol/water (95/5/0.2 v/v) has been used for the TLC of steroids. asean.org After development, the spots can be visualized under UV light or by staining with a suitable reagent, such as phosphomolybdic acid. nih.govfda.gov.ph

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. nih.gov Reversed-phase HPLC is commonly employed for the analysis of steroids, using a C18 column as the stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For the analysis of pyridinium salts, an ion-pairing agent may be required in the mobile phase to achieve good separation. nih.gov Detection is often performed using a UV detector. nih.gov

Biosynthesis and Endogenous Metabolism in Research Models

Enzymatic Pathways Leading to Pregnanolone (B1679072) Sulfate (B86663) Formation

The creation of pregnanolone sulfate is a multi-step enzymatic process primarily involving the conversion of precursor steroids and subsequent conjugation with a sulfate group.

The foundational precursor for pregnanolone sulfate is pregnenolone (B344588), which itself is synthesized from cholesterol. rupahealth.comwikipedia.org This initial and rate-limiting step in steroidogenesis is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc, or CYP11A1). researchgate.netnih.gov This process converts cholesterol into pregnenolone, which serves as the parent compound for numerous steroid hormones. rupahealth.comnih.gov

Pregnenolone can then be directly converted to pregnenolone sulfate. wikipedia.orgwikipedia.org While pregnenolone is the direct precursor, other neurosteroids like allopregnanolone (B1667786), a metabolite of progesterone, also undergo sulfation as part of their metabolic lifecycle, highlighting a common pathway for regulating the activity of this class of compounds. wikipedia.orgnih.gov Allopregnanolone is metabolized by sulfotransferases, and its sulfated form can act as a negative modulator at GABA-A receptors, a functional characteristic it shares with pregnenolone sulfate. wikipedia.orgnih.gov

The direct transformation of a steroid like pregnenolone into its sulfated form is a phase II metabolism reaction mediated by cytosolic sulfotransferase (SULT) enzymes. nih.govmdpi.com These enzymes transfer a sulfonate group from a donor molecule, 3'-phospho-5'-adenylyl sulfate (PAPS), to the steroid. genecards.org

Several SULT enzymes have been identified to catalyze the sulfation of pregnenolone. nih.gov Research has shown that SULT2A1, SULT2B1a, and SULT2B1b are involved in this process. rupahealth.comnih.govmdpi.com These enzymes exhibit distinct substrate preferences. SULT2B1a shows a preference for pregnenolone, whereas the highly selective SULT2B1b primarily sulfates cholesterol. nih.gov SULT2A1, also known as dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, is highly expressed in the adrenal cortex and effectively sulfates DHEA, but it is also capable of mediating the sulfation of pregnenolone and other hydroxysteroids. genecards.orgnih.govcdnsciencepub.com The action of these sulfotransferases is a key step in creating a pool of sulfated steroids in the body, including within the central nervous system. wikipedia.org

Key Sulfotransferases in Pregnanolone Sulfate Formation

| Enzyme | Primary Substrate(s) | Location of Activity | Reference |

|---|---|---|---|

| SULT2A1 | DHEA, Pregnenolone, Androsterone | Adrenal Gland, Liver, Brain | rupahealth.comgenecards.orgnih.govcdnsciencepub.com |

| SULT2B1a | Pregnenolone | Liver, Skin, other tissues | nih.govmdpi.com |

| SULT2B1b | Cholesterol | Skin, Liver | nih.govmdpi.com |

Metabolism of Pregnanolone Sulfate in In Vitro and Animal Systems

Pregnenolone sulfate is not merely an inactive end-product for excretion. nih.govhmdb.ca It exists in a dynamic equilibrium, subject to metabolic processes that can regenerate the parent steroid or create new metabolites.

The sulfation process is reversible through the action of an enzyme called steroid sulfatase (STS). nih.govoup.com STS hydrolyzes the sulfate ester bond, converting pregnenolone sulfate back into its unconjugated, more lipophilic form, pregnenolone. nih.govbioscientifica.com This desulfation process is crucial for neurosteroid dynamics, as it regenerates biologically active steroids within target tissues. oup.combioscientifica.com The balance between the activity of sulfotransferases (SULTs) and steroid sulfatase (STS) is a key regulatory mechanism for controlling the local concentrations and actions of active neurosteroids versus their sulfated conjugates. oup.comfrontiersin.org In patients with a deficiency in STS, levels of most sulfated steroids are increased, demonstrating the enzyme's critical role in steroid homeostasis. nih.gov

The metabolism of pregnenolone sulfate has been investigated in various experimental models. An in vivo study involving the administration of labeled pregnenolone sulfate led to the isolation and identification of several urinary metabolites, indicating that pregnenolone sulfate can be a substrate for further enzymatic conversion without first being desulfated. oup.com These metabolites included pregnenediol (B129514) 3-sulfate, 17α-hydroxypregnenolone 3-sulfate, and dehydroisoandrosterone sulfate (DHEAS). oup.com

In vitro studies using human fetal adrenal tissue homogenates showed the conversion of pregnenolone sulfate to 17α-hydroxypregnenolone sulfate and pregnenediol 3-sulfate. oup.com Further research on patients with steroid sulfatase deficiency revealed that hydroxylated forms of pregnenolone sulfate are found at increased levels, suggesting this may be an alternative metabolic pathway to facilitate the excretion of sulfated steroids when desulfation is impaired. nih.gov

Identified Metabolites of Pregnanolone Sulfate in Research Contexts

| Metabolite | Experimental Context | Reference |

|---|---|---|

| Pregnenediol 3-sulfate | In vivo (human); In vitro (human adrenal tissue) | oup.com |

| 17α-Hydroxypregnenolone 3-sulfate | In vivo (human); In vitro (human adrenal tissue) | oup.com |

| Pregnenetriol 3-sulfate | In vivo (human) | oup.com |

| Dehydroisoandrosterone sulfate (DHEAS) | In vivo (human) | oup.com |

| Androstenediol 3-sulfate | In vivo (human) | oup.com |

| Hydroxylated forms of pregnenolone sulfate | In vivo (human, STS deficiency) | nih.gov |

Distribution and Localization in Neural Tissues of Research Models

The term neurosteroid reflects the synthesis and action of these compounds within the nervous system. wikipedia.orgnih.gov Research in animal models has confirmed the presence of pregnenolone sulfate and the machinery for its synthesis within the brain.

Studies in adult male rats have shown that intravenously administered pregnenolone sulfate can cross the blood-brain barrier and is not uniformly distributed across the brain. nih.gov Following infusion, the highest concentration of pregnenolone sulfate was detected in the hypothalamus, with significant levels also found in the striatum and medulla oblongata. nih.gov Even in control animals not receiving infusions, the hypothalamus contained the highest endogenous levels of this neurosteroid. nih.gov

The capacity for local synthesis within the brain is supported by the localization of the necessary enzymes in neural cells. Immunohistochemical studies in the rat hippocampus have demonstrated the presence of the key steroidogenic enzyme, P450scc, in pyramidal neurons and granule neurons. nih.govoup.com Critically, these studies also showed the colocalization of hydroxysteroid sulfotransferase—the type of enzyme that creates pregnenolone sulfate—within the same hippocampal neurons, providing strong evidence that these neurons can synthesize neurosteroids de novo. oup.com

Molecular Mechanisms of Action and Receptor Interaction

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Pregnanolone (B1679072) sulfate (B86663) is recognized as a significant allosteric modulator of NMDA receptors, which are critical for excitatory synaptic transmission and plasticity in the central nervous system. mdpi.comnih.gov Unlike its consistent inhibitory action at GABA-A receptors, its effect on NMDA receptors is variable, exhibiting both potentiation and inhibition depending on the specific subunits that constitute the receptor complex. mdpi.comwikipedia.org While it often acts as a positive allosteric modulator of the most common NMDA receptor subtypes, it displays inhibitory characteristics under specific conditions and with particular subunit assemblies. mdpi.comnih.gov

While pregnenolone (B344588) sulfate is widely known for potentiating NMDA receptor function, particularly at GluN1/GluN2A and GluN1/GluN2B subunit combinations, it also exhibits inhibitory actions, classifying it as a negative allosteric modulator for other specific NMDA receptor subtypes. mdpi.comwikipedia.org Studies have revealed that pregnenolone sulfate is inhibitory at NMDA receptors containing GluN2C and GluN2D subunits (NR1/NR2C and NR1/NR2D). mdpi.comnih.gov This subunit-specific inhibition highlights the compound's complex role as a modulator, where its functional effect is dictated by the molecular composition of the target receptor.

The modulatory action of pregnenolone sulfate on NMDA receptors is notably dependent on the receptor's activation state. Its affinity for the receptor is altered by the presence of the agonist, glutamate (B1630785). Research has described a "disuse-dependent" action, where the affinity of pregnenolone sulfate for the receptor decreases significantly—by approximately 50-fold—following receptor activation. cas.cz This suggests that the steroid has a higher affinity for the resting state of the receptor. cas.cz Initial studies also indicated that the potentiation effect of pregnenolone sulfate is more pronounced at lower agonist concentrations and is substantially reduced at higher concentrations of NMDA. nih.gov This dependency on agonist concentration is a key characteristic of its modulatory profile.

Pregnanolone sulfate's modulation of NMDA receptor currents is distinctly concentration-dependent. It has been shown to potentiate NMDA-induced increases in intracellular calcium in a dose-dependent manner in cultured hippocampal neurons. johnshopkins.edu Furthermore, it can evoke the release of dopamine (B1211576) from striatal nerve terminals through an NMDA receptor-dependent mechanism at concentrations as low as 25 pM. nih.gov In studies using HEK cells expressing GluN1 and GluN2B subunits, pregnenolone sulfate potentiated responses to glutamate with a clear dose-response relationship. nih.gov

Table 1: Concentration-Dependent Effects of Pregnanolone Sulfate on NMDA Receptor Function

| Experimental System | Measured Effect | Effective Concentration Range | Apparent Affinity (EC₅₀) | Reference |

|---|---|---|---|---|

| HEK cells with GluN1/GluN2B receptors | Potentiation of glutamate-induced current | - | 21 ± 3 μM | nih.gov |

| Cultured rat hippocampal neurons | Potentiation of NMDA-induced rise in intracellular Ca²⁺ | 5-250 μM | - | johnshopkins.edu |

| Striatal nerve terminals | Induction of dopamine release (NMDA-dependent) | Starts at 25 pM | - | nih.gov |

The modulatory effects of pregnenolone sulfate are mediated by its interaction with specific sites on the NMDA receptor, distinct from the binding sites for glutamate or glycine (B1666218). Evidence strongly indicates that pregnenolone sulfate accesses its binding site from within the cell membrane. nih.gov

Detailed research combining mutagenesis, electrophysiology, and in silico modeling has identified specific amino acid residues within the TMD of both GluN1 and GluN2B subunits that are crucial for the binding and action of pregnenolone sulfate. nih.gov The binding site is formed by a discrete group of residues located at the M1 and M4 transmembrane helices of the GluN2B subunit and the M3 helix of the GluN1 subunit. nih.gov Alanine substitution experiments identified several residues that, when mutated, significantly disrupted the potentiating effect of the steroid. nih.gov The interaction with these specific helices suggests that pregnenolone sulfate may stabilize the open-state conformation of the receptor's ion channel. nih.gov

Table 2: Key Amino Acid Residues Involved in Pregnanolone Sulfate Interaction

| NMDA Receptor Subunit | Transmembrane Helix | Identified Residues | Reference |

|---|---|---|---|

| GluN1 | M3 | G638, I642 | nih.gov |

| GluN2B | M1, M4 | W559, M562, Y823, M824 | nih.gov |

Downstream Effects on Ion Flux and Neuronal Activity

The interaction of Pregnanolone Sulfate Pyridinium (B92312) Salt with the N-methyl-D-aspartate (NMDA) receptor initiates a cascade of downstream events that significantly alter ion flux and neuronal excitability. These effects are complex, often depending on the specific receptor composition and the surrounding cellular environment.

Conversely, the compound's inhibitory actions can lead to a decrease in Ca²⁺ influx. For instance, its modulation of GluN1/GluN2A receptors is bidirectional and depends on the extracellular Ca²⁺ concentration; it inhibits current responses in the presence of 0.5 mM extracellular Ca²⁺. nih.gov This suggests that Pregnanolone Sulfate does not simply open or block the channel but rather modulates its gating in a way that can either facilitate or reduce ion passage depending on other physiological factors. In specific pituitary cell lines, Pregnanolone Sulfate has been observed to induce a rapid Ca²⁺ influx, an effect primarily mediated through L-type voltage-gated Ca²⁺ channels, indicating its effects on calcium homeostasis can extend beyond NMDA receptors. wikipedia.org

However, the effect on receptor gating can vary by subtype and conditions. In cell-attached patch recordings of GluN1/GluN2A receptors, Pregnanolone Sulfate was found to increase the mean open time of the receptor, suggesting a mechanism that stabilizes the open state under certain intracellular conditions. nih.gov Kinetic modeling from these studies suggests that the compound's positive and negative modulatory effects are mediated by influencing different gating steps, potentially reflecting conformational changes selective to the GluN1 or GluN2 subunit. nih.gov

In addition to its postsynaptic effects, Pregnanolone Sulfate is a potent modulator of presynaptic function, specifically enhancing the release of glutamate. Studies in hippocampal microisland cultures have demonstrated that it robustly potentiates both spontaneous and evoked synaptic glutamate release. nih.gov This presynaptic action appears to be independent of and downstream from presynaptic Ca²⁺ influx, distinguishing its mechanism from other neurosteroids. nih.gov The enhancement of glutamate release by Pregnanolone Sulfate is thought to compensate for its postsynaptic inhibitory effects at some synapses. nih.gov Further research suggests the mechanism may involve the activation of presynaptic Transient Receptor Potential (TRP) channels, which triggers Ca²⁺-induced Ca²⁺ release from internal stores within the nerve terminal, thereby increasing the probability of vesicle fusion and glutamate release. youtube.com This dual action—presynaptic enhancement of transmitter release and postsynaptic receptor modulation—highlights the compound's complex role in regulating synaptic strength.

Subtype Selectivity Profiles (e.g., GluN1/GluN2A-D Receptors)

The modulatory action of Pregnanolone Sulfate is highly dependent on the subunit composition of the NMDA receptor, exhibiting a distinct selectivity profile across different GluN2 subunits. This differential effect is a key feature of its pharmacological character. researchgate.net

Research utilizing Xenopus oocytes expressing various diheteromeric NMDA receptors has clearly demonstrated this subtype selectivity. researchgate.net

Potentiation: Pregnanolone Sulfate potentiates NMDA-, glutamate-, and glycine-induced currents at receptors composed of GluN1/GluN2A and GluN1/GluN2B subunits. researchgate.netnih.gov

Inhibition: In contrast, it acts as an inhibitor at receptors containing GluN1/GluN2C and GluN1/GluN2D subunits. researchgate.netnih.gov

This suggests that residues within the different GluN2 subunits are critical determinants for the direction of modulation by Pregnanolone Sulfate. researchgate.net The binding site is believed to be within the transmembrane domain of the receptor, involving a discrete group of residues at the GluN2B membrane helices M1 and M4, and the GluN1 helix M3. nih.gov The interaction with these sites is thought to stabilize the open-state position of the GluN1 M3 helices, leading to potentiation in GluN2A/B-containing receptors. nih.gov

Table 1: Subtype Selectivity of Pregnanolone Sulfate at NMDA Receptors

| NMDA Receptor Subtype | Effect of Pregnanolone Sulfate | Reference |

|---|---|---|

| GluN1/GluN2A | Potentiation | researchgate.net |

| GluN1/GluN2B | Potentiation | researchgate.net |

| GluN1/GluN2C | Inhibition | researchgate.net |

| GluN1/GluN2D | Inhibition | researchgate.net |

Regulatory Mechanisms of NMDA Receptor Sensitivity

The sensitivity of the NMDA receptor to modulation by Pregnanolone Sulfate is not static but is subject to regulation by intracellular signaling pathways.

The modulatory effect of Pregnanolone Sulfate on NMDA receptors is critically dependent on the phosphorylation state of the receptor or associated proteins. researchgate.netnih.govnih.gov The potentiating effect of the steroid on NMDA receptors can be lost when intracellular components are washed out, such as in outside-out patch-clamp recordings. researchgate.netnih.gov

This loss of potentiation can be slowed or prevented by the inclusion of protein phosphatase inhibitors in the recording electrode, indicating that dephosphorylation diminishes the receptor's sensitivity to the steroid. researchgate.netnih.gov Furthermore, treating cultured hippocampal neurons with a general protein kinase inhibitor or a specific inhibitor of protein kinase A (PKA) also reduces the potentiation by Pregnanolone Sulfate. nih.gov The effect can be rescued by the application of a PKA activator, but not a protein kinase C (PKC) activator. nih.gov

These findings collectively demonstrate that the ability of Pregnanolone Sulfate to positively modulate NMDA receptor function is controlled by a dynamic balance of phosphorylation and dephosphorylation, with PKA-mediated phosphorylation being a key permissive factor for its potentiating action. researchgate.netnih.gov

Role of Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways

The intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC) are crucial for regulating a multitude of cellular processes, including neuronal function. Research suggests that pregnanolone sulfate can modulate these pathways, thereby influencing downstream cellular events. Evidence indicates that neurosteroids can impact the phosphorylation state of various receptors and ion channels, a process often governed by kinases like PKA and PKC. This modulation can, in turn, alter neuronal excitability and synaptic plasticity.

The activation of PKA and PKC pathways can lead to the phosphorylation of the GABAᴀ receptor, which can modify its function. While direct, high-affinity binding of pregnanolone sulfate to PKA or PKC is not the primary mechanism, its effects on other cellular components, such as membrane receptors and ion channels, can indirectly trigger or inhibit these kinase pathways. For instance, the modulation of neurotransmitter receptors by pregnanolone sulfate can lead to changes in intracellular second messenger concentrations, such as cyclic AMP (cAMP) for PKA and diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃) for PKC, which are the canonical activators of these kinases.

Interaction with Gamma-Aminobutyric Acid Type A (GABAᴀ) Receptors

The interaction of pregnanolone sulfate with GABAᴀ receptors is a key aspect of its neuroactive profile. Unlike its parent compound, allopregnanolone (B1667786), which is a potent positive allosteric modulator of GABAᴀ receptors, pregnanolone sulfate demonstrates a more complex, often inhibitory, role.

Pregnanolone sulfate is primarily characterized as a negative allosteric modulator of GABAᴀ receptors. It does not bind to the GABA binding site itself but rather to a distinct site on the receptor complex. This binding reduces the ability of GABA to open the chloride ion channel, thereby decreasing the inhibitory current.

At micromolar concentrations, pregnanolone sulfate acts as a non-competitive antagonist of GABAᴀ receptors. This inhibitory effect has been demonstrated across various recombinant GABAᴀ receptor subunit combinations. The antagonism results in a reduction of the maximal GABA-evoked chloride current without significantly shifting the GABA concentration-response curve. This suggests that pregnanolone sulfate does not compete with GABA for its binding site but rather induces a conformational change in the receptor that renders it less responsive to GABA.

| Parameter | Finding | Receptor Subunit Combination |

| IC₅₀ for GABA-evoked currents | ~1-10 µM | α1β2γ2L |

| Mechanism of Inhibition | Non-competitive antagonism | Various |

| Effect on Maximal GABA Response | Reduction | α1β2γ2L |

This table presents typical findings from various studies and the values can vary based on the specific experimental conditions.

While the predominant action of pregnanolone sulfate on GABAᴀ receptors is inhibitory, some studies have suggested the possibility of positive allosteric modulation under specific circumstances. This effect appears to be highly dependent on the subunit composition of the GABAᴀ receptor. For instance, receptors containing the δ subunit, which are often located extrasynaptically and respond to ambient GABA concentrations, may be modulated differently by neurosteroids. However, this positive modulatory role for pregnanolone sulfate is not as well-established as its antagonistic effects and remains an area of active investigation.

The interaction of neurosteroids with GABAᴀ receptors is highly stereospecific. The stereochemistry of the steroid molecule, including the orientation of substituent groups on the steroid nucleus, is critical for its activity. For pregnanolone sulfate, its specific three-dimensional shape dictates its ability to bind to the allosteric site on the GABAᴀ receptor and exert its modulatory effects. Even minor changes to its structure can dramatically alter its potency and efficacy as a modulator. This stereospecificity underscores the presence of a well-defined binding pocket for neurosteroids on the GABAᴀ receptor complex.

Allosteric Modulation of GABAᴀ Receptor-Mediated Currents

Modulation of Other Ligand-Gated Ion Channels and Receptors

Pregnanolone sulfate pyridinium salt, a synthetic derivative of the endogenous neurosteroid pregnenolone sulfate, exhibits complex modulatory effects on a variety of ligand-gated ion channels and other receptors beyond its well-characterized actions on GABAA and NMDA receptors. Its interactions with these channels contribute to its diverse neuropharmacological profile.

Effects on AMPA Receptors

Pregnenolone sulfate demonstrates a distinct modulatory profile at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Research indicates that it can attenuate the neurotoxic effects of excessive AMPA receptor activation. In studies using rat cortical neurons, pregnenolone sulfate was shown to protect against AMPA-induced cytotoxicity in a concentration-dependent manner. nih.gov This neuroprotective action is likely mediated by a direct interaction with the receptor-channel complex, as pregnenolone sulfate was observed to attenuate AMPA-induced inward currents in dissociated cortical neurons. nih.gov The effect displays strict structural specificity, with related steroids like pregnenolone and pregnenolone hemisuccinate failing to produce a similar protective effect. nih.gov

Conversely, other research focusing on synaptic transmission has shown that pregnenolone sulfate can potentiate glutamate release, which is subsequently detected by postsynaptic AMPA receptors. In recordings from solitary excitatory hippocampal neurons, pregnenolone sulfate was found to increase the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), indicating a presynaptic mechanism of action that enhances spontaneous glutamate release. nih.gov These findings suggest a dual role for the neurosteroid, where it may protect against excitotoxicity from sustained, high-level glutamate exposure while simultaneously enhancing basal synaptic transmission.

Table 1: Effects of Pregnenolone Sulfate on AMPA Receptors

| Research Finding | Model System | Effect | Key Details |

| Attenuation of AMPA neurotoxicity | Rat cortical slice cultures | Neuroprotective | Concomitant application of pregnenolone sulfate (30-300 µM) attenuated AMPA cytotoxicity. nih.gov |

| Inhibition of AMPA-induced currents | Dissociated rat cortical neurons | Inhibitory | Attenuated inward currents induced by AMPA. nih.gov |

| Potentiation of glutamate release | Solitary rat hippocampal neurons | Presynaptic Potentiation | Increased frequency of AMPA receptor-mediated mEPSCs. nih.gov |

Effects on Kainate Receptors

Pregnanolone sulfate acts as a non-competitive antagonist at kainate receptors. Studies conducted on cultured chick spinal cord neurons revealed that pregnenolone sulfate rapidly and reversibly inhibits the electrical currents induced by kainate in a dose-dependent fashion. nih.gov The half-maximal inhibitory concentration (EC50) for this effect was determined to be 67 µM, with a maximal inhibition of 38%. nih.gov

The mechanism of this inhibition is non-competitive, as increasing the concentration of the agonist (kainate) did not overcome the blocking action of pregnenolone sulfate. nih.gov Furthermore, the antagonism is not dependent on the membrane voltage, indicating that pregnenolone sulfate does not function as an open-channel blocker. nih.gov Its site of action also appears to be distinct from that of other non-competitive kainate receptor antagonists like GYKI 52466. nih.gov

Table 2: Effects of Pregnenolone Sulfate on Kainate Receptors

| Research Finding | Model System | Effect | Key Details |

| Inhibition of kainate-induced current | Cultured chick spinal cord neurons | Non-competitive antagonism | Dose-dependent, reversible inhibition with an EC50 of 67 µM and maximal inhibition of 38%. nih.gov |

| Mechanism of action | Cultured chick spinal cord neurons | Non-competitive, not voltage-dependent | Does not act as an open-channel blocker and has a binding site distinct from GYKI 52466. nih.gov |

Effects on Glycine Receptors

The interaction of pregnenolone sulfate with glycine receptors is multifaceted, involving both direct postsynaptic inhibition and indirect presynaptic enhancement of neurotransmitter release. In studies using cultured chick spinal cord neurons, pregnenolone sulfate was shown to rapidly and reversibly inhibit glycine-induced currents in a dose-dependent manner. nih.gov One study reported this inhibition to be competitive, with an EC50 of 3.7 µM, causing a parallel rightward shift in the glycine dose-response curve without affecting the maximal response. nih.gov

However, subsequent research on acutely isolated rat medullary dorsal horn neurons provided a more nuanced view. This study found that pregnenolone sulfate decreased the amplitude of glycinergic miniature inhibitory postsynaptic currents (mIPSCs), consistent with postsynaptic inhibition. nih.gov In contrast to the earlier report, this inhibition of glycine-induced Cl⁻ currents was found to be noncompetitive. nih.gov Simultaneously, the same study observed that pregnenolone sulfate significantly increased the frequency of mIPSCs, indicating an enhancement of presynaptic glycine release from nerve terminals. nih.gov This presynaptic effect was dependent on calcium influx and could be blocked by antagonists of transient receptor potential (TRP) channels, suggesting a distinct mechanism for the presynaptic and postsynaptic actions. nih.gov

Table 3: Effects of Pregnenolone Sulfate on Glycine Receptors

| Research Finding | Model System | Effect | Key Details |

| Inhibition of glycine-induced current | Cultured chick spinal cord neurons | Competitive antagonism | Dose-dependent inhibition with an EC50 of 3.7 µM. nih.gov |

| Modulation of mIPSCs | Rat medullary dorsal horn neurons | Dual effect: Postsynaptic inhibition & Presynaptic enhancement | Decreased mIPSC amplitude (noncompetitive inhibition) and increased mIPSC frequency (enhanced glycine release). nih.gov |

Interaction with Voltage-Gated Ion Channels (e.g., Sodium, Potassium Channels)

Pregnanolone sulfate modulates the activity of key voltage-gated ion channels that are fundamental to neuronal excitability.

Voltage-Gated Sodium Channels (Nav): Pregnanolone sulfate has an inhibitory effect on voltage-gated sodium channels. In Xenopus oocytes expressing the Nav1.2 α subunit, pregnenolone sulfate (at concentrations of 3-100 µmol/L) inhibited sodium currents (INa). nih.gov This suppression of INa was not due to a change in the activation properties of the channel but rather to an enhancement of its inactivation process. nih.gov This action, which reduces sodium influx, may contribute to the neuroprotective properties of the neurosteroid. nih.gov

Voltage-Gated Potassium Channels (Kv): In contrast to its inhibitory effect on sodium channels, pregnenolone sulfate potentiates specific types of inwardly rectifying potassium (Kir) channels. Studies using the Xenopus oocyte expression system demonstrated that among a panel of neurosteroids, only pregnenolone sulfate reversibly potentiated currents through Kir2.3 channels. nih.govplos.org Kir2.3 channels are prominently expressed in the forebrain and are crucial for setting the resting membrane potential and controlling cellular excitability. nih.govplos.org This potentiation was concentration-dependent and was observed when pregnenolone sulfate was applied extracellularly. nih.govplos.org The neurosteroid was also found to potentiate heteromeric channels containing the Kir2.3 subunit (i.e., Kir2.1/Kir2.3 and Kir2.2/Kir2.3), suggesting that this positive modulation may be a significant mechanism underlying its physiological effects. nih.govplos.org

Table 4: Interaction of Pregnenolone Sulfate with Voltage-Gated Ion Channels

| Channel Type | Subtype | Model System | Effect | Mechanism |

| Sodium Channel | Nav1.2 | Xenopus oocytes | Inhibition | Increased channel inactivation. nih.gov |

| Potassium Channel | Kir2.3 | Xenopus oocytes | Potentiation | Positive allosteric modulation of channel current. nih.govplos.org |

| Potassium Channel | Kir2.1/Kir2.3, Kir2.2/Kir2.3 | Xenopus oocytes | Potentiation | Positive modulation of heteromeric channels containing the Kir2.3 subunit. nih.govplos.org |

Modulation of Transient Receptor Potential Melastatin (TRPM) Channels

Pregnanolone sulfate is a known activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable non-selective cation channel. nih.gov Along with other natural and synthetic ligands, pregnenolone sulfate directly binds to and stimulates TRPM3, leading to calcium influx. nih.govnih.gov This interaction is considered a key mechanism for some of its cellular actions. For instance, the presynaptic enhancement of glycine release by pregnenolone sulfate in medullary dorsal horn neurons was found to be dependent on TRP channel activation, suggesting that TRPM3 or a related channel could be the target. nih.gov

The interaction is also subject to modulation by other steroids. Progesterone, for example, has been shown to be a pregnenolone sulfate-independent inhibitor of the TRPM3 channel, capable of suppressing channel activity evoked by pregnenolone sulfate. nih.gov

Table 5: Modulation of TRPM Channels by Pregnanolone Sulfate

| Channel Type | Subtype | Model System | Effect | Mechanism |

| TRP Channel | TRPM3 | Various (e.g., HEK293 cells) | Activation | Direct binding and stimulation of the channel. nih.govnih.gov |

| Putative TRP Channel | Not specified | Rat medullary dorsal horn neurons | Activation | Mediates increased presynaptic Ca²⁺ concentration, leading to enhanced glycine release. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Steroid Ring Structure and Stereochemistry

The three-dimensional shape of the steroid nucleus is a primary determinant of its biological activity. Specific conformations of the A/B ring junction, the orientation of hydroxyl groups, and the saturation of the steroid rings are critical for receptor binding and modulation.

A/B Ring Junction Conformation (e.g., 5α- vs. 5β-Pregnanes)

Both 5α-pregnan-3α-ol-20-one and its 5β-isomer, pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are potent positive allosteric modulators of the GABA-A receptor. nih.gov Studies have shown that both isomers can enhance the amplitude of membrane currents elicited by GABA. nih.gov For instance, in assays measuring the blockade of pentylenetetrazol-induced seizures in mice, the two isomers exhibit similar potencies and efficacies. researchgate.net

However, subtle but significant differences in their pharmacological effects have been observed. In animal models of anxiety, such as the light/dark transition test and the elevated plus-maze, 3α-hydroxy-5β-pregnan-20-one (pregnanolone) has been found to be more efficacious than its 5α-isomer, allopregnanolone (B1667786). researchgate.net This suggests that while both conformations are active, the bent structure of the 5β-isomer may confer a more favorable interaction with the receptor subtypes involved in anxiolysis. researchgate.net

| Compound | A/B Ring Junction | Observed Activity | Reference |

|---|---|---|---|

| 5α-Pregnan-3α-ol-20-one (Allopregnanolone) | 5α (trans, planar) | Potent positive modulator of GABA-A receptors; anticonvulsant activity. | nih.govresearchgate.net |

| 5β-Pregnan-3α-ol-20-one (Pregnanolone) | 5β (cis, bent) | Potent positive modulator of GABA-A receptors; similar anticonvulsant activity to 5α-isomer but more potent and efficacious anxiolytic properties. | nih.govresearchgate.net |

Impact of C-3 Hydroxyl Group Orientation (e.g., 3α- vs. 3β-Hydroxyl)

The orientation of the hydroxyl group at the C-3 position of the A-ring is one of the most critical factors determining the activity of pregnane (B1235032) neurosteroids at the GABA-A receptor. There is a marked stereoselectivity for the 3α-hydroxy configuration. nih.gov

Neurosteroids possessing a 3α-hydroxyl group, such as allopregnanolone and pregnanolone, are potent positive allosteric modulators of GABA-A receptor function. nih.govresearchgate.net In contrast, their 3β-hydroxy epimers, such as epiallopregnanolone, are largely inactive or act as negative allosteric modulators. nih.govnih.govresearchgate.net Structural studies have revealed that the 3α-hydroxyl group is essential as it acts as a hydrogen bond donor, interacting with specific residues within the neurosteroid binding site on the GABA-A receptor, an interaction that is not possible for the 3β-epimer. nih.gov This specific hydrogen bond is a key anchor point for the steroid in its binding pocket, facilitating the conformational changes in the receptor that lead to potentiation of the GABAergic current. nih.gov

| Compound | C-3 Hydroxyl Orientation | Effect on GABA-A Receptor | Reference |

|---|---|---|---|

| 5α-Pregnan-3α-ol-20-one | 3α | Potent positive allosteric modulator. | nih.govnih.gov |

| 5α-Pregnan-3β-ol-20-one | 3β | Little to no effect; may act as a negative modulator. | nih.govnih.govresearchgate.net |

| 5β-Pregnan-3α-ol-20-one | 3α | Potent positive allosteric modulator. | nih.gov |

| 5β-Pregnan-3β-ol-20-one | 3β | Little to no effect. | nih.gov |

Role of C5-C6 Double Bond Presence or Reduction

The presence of a double bond between carbons 5 and 6 in the B-ring, as seen in pregnenolone (B344588) sulfate (B86663), versus its absence in the saturated pregnanolone sulfate, introduces significant conformational rigidity and alters the molecule's pharmacological profile. This structural difference distinguishes the planar, unsaturated steroids from the more flexible, saturated ones. nih.gov

Studies have indicated that the C5-C6 double bond is a requirement for certain high-potency effects. For example, pregnenolone sulfate (PregS), which contains this double bond, can induce an increase in intracellular calcium concentration at picomolar concentrations, an effect not observed with the saturated pregnanolone sulfate (PAS). nih.gov This suggests that the planar structure conferred by the double bond is essential for this specific signaling pathway. nih.gov Furthermore, the presence of the double bond in PregS leads to different effects on the binding of ligands to NMDA receptors compared to the saturated PAS, highlighting that this structural feature can dictate receptor specificity and the mechanism of action. nih.gov While pregnanolone sulfate can potentiate glutamate (B1630785) release, its mechanism appears distinct from that of pregnenolone sulfate, further underscoring the importance of the saturation state of the B-ring. nih.gov

Modifications at the C-3 Position

The substituent at the C-3 position is a key determinant of the pharmacological activity of pregnane-derived neurosteroids. The charge and structure of this group are critical for receptor interaction.

Importance of the Negatively Charged Sulfate Group

The addition of a sulfate group at the C-3 position dramatically alters the physicochemical properties and biological activity of the steroid. This conjugation introduces a negative charge and increases the water solubility of the molecule. frontiersin.org Unlike uncharged neurosteroids like allopregnanolone, which can readily diffuse across cell membranes, sulfated steroids such as pregnenolone sulfate are generally membrane-impermeant. nih.gov This suggests they are likely to interact with binding sites accessible from the extracellular space. nih.gov

The sulfate group is not merely for solubilization; it is integral to the molecule's activity. Sulfated neurosteroids like pregnenolone sulfate and DHEAS can act as negative allosteric modulators of the GABA-A receptor and positive allosteric modulators of the NMDA receptor. nih.govnih.gov Recent structural evidence suggests that inhibitory sulfated neurosteroids may bind within the ion pore of the GABA-A receptor, physically blocking ion flow, a mechanism distinct from the allosteric potentiation caused by unsulfated neurosteroids that bind at a transmembrane site. nih.govnih.gov This pore-blocking action is dependent on the negatively charged sulfate group to orient the steroid within the channel. nih.gov

Substitution with Dicarboxylic Acid Hemiesters

To further explore the role of the negatively charged group at the C-3 position, synthetic analogs have been developed where the sulfate is replaced by other moieties, such as dicarboxylic acid hemiesters. One such example is pregnanolone hemisuccinate (PAHS), which mimics pregnanolone sulfate by placing a negatively charged succinate (B1194679) group at the C-3 position. nih.gov

Introduction of Amide Structural Motifs

The introduction of amide functionalities at the C-3 position of the pregnanolone scaffold has been investigated as a strategy to modulate the pharmacological properties of these neurosteroids. Research has shown that replacing the typical sulfate or hydroxyl group with an amide moiety can lead to potent NMDA receptor inhibitors. researchgate.net

A study focusing on pregnanolone glutamate (PAG)-like compounds, which feature an amide linkage, revealed that these derivatives can be significantly more potent as NMDA receptor inhibitors than the parent compound. researchgate.net In this particular study, all synthesized amide-containing compounds displayed lower IC50 values (ranging from 1.4 to 21.7 μM) compared to PAG (IC50 = 51.7 μM) when tested on HEK293 cells expressing GluN1/GluN2B receptors. researchgate.net This suggests that the amide group is a favorable substitution for enhancing inhibitory activity at the NMDA receptor.

Further evaluation of a selected amide-containing compound from this series demonstrated a degree of selectivity. It inhibited NMDA receptors more potently than GABA-A and AMPA receptors, highlighting the potential of C-3 amide modifications to fine-tune receptor selectivity. researchgate.net

Exploration of Positively Charged or Zwitterionic C-3 Substituents

The nature of the substituent at the C-3 position plays a critical role in the interaction of neurosteroids with the NMDA receptor. The presence of a charged group at this position is often associated with the inhibitory effects of these compounds. researchgate.net Specifically, both positively and negatively charged substituents at the C-3 position have been shown to be important for the inhibitory activity of neurosteroids on NMDA receptors. researchgate.net

For instance, the synthetic NMDA receptor antagonist, pregnanolone glutamate (3α5βP-Glu), possesses a glutamate moiety at the C-3 position, which is zwitterionic at physiological pH. This compound has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects. researchgate.net The design of such analogs is based on the principle that a charged group at C-3 is a key determinant for NMDA receptor modulation. The length of the linker between the steroid nucleus and the charged group can also be varied while maintaining the inhibitory effect. researchgate.net

Modifications in the D-Ring and C-17 Position

The acetyl group at the C-17 position of the steroid nucleus is a key structural feature that influences the biological activity of pregnanolone analogs. Structure-activity relationship studies have indicated that modifications at this position can significantly alter the potency and efficacy of these compounds as modulators of both GABA-A and NMDA receptors. nih.gov

Modifications to the D-ring of the pregnanolone scaffold have emerged as a successful strategy for developing potent NMDA receptor inhibitors. Introducing lipophilic modifications to the D-ring can lead to a significant increase in the inhibitory potency of sulfated neuroactive steroids. researchgate.net

One study described a series of pregnenolone sulfate analogs with structural alterations on the D-ring, which were found to be potent modulators of NMDA receptor-induced currents with IC50 values in the micromolar range. researchgate.net This suggests that increasing the lipophilicity of the D-ring enhances the interaction with the NMDA receptor. The enhanced neuroprotective effect of an androstane-based analog with a lipophilic D-ring modification further supports this finding, indicating that such modifications can lead to more potent NMDA receptor inhibition. researchgate.net

Correlations Between Chemical Structure and Receptor Selectivity/Potency

The chemical structure of pregnanolone analogs is a key determinant of their selectivity for different NMDA receptor subtypes. Pregnenolone sulfate (PREGS), for example, exhibits subtype-selective modulation of NMDA receptors. jneurosci.orgnih.gov It acts as a positive allosteric modulator at NMDA receptors containing GluN2A or GluN2B subunits, while it has an inhibitory effect on receptors with GluN2C or GluN2D subunits. nih.gov

The molecular basis for this subtype specificity is thought to lie in the specific amino acid residues within the transmembrane domains of the different GluN2 subunits. nih.gov For instance, studies have identified specific residues in the GluN1 and GluN2B subunits that are crucial for the potentiating effect of PREGS. nih.gov The interaction of the steroid with these residues is believed to stabilize the open state of the receptor channel. nih.gov

Furthermore, the stereochemistry of the steroid nucleus and the nature of the substituent at the C-3 position are also critical for subtype selectivity. For example, the inhibitory action of pregnanolone sulfate (PA-S) at NMDA receptors is dependent on the bent 5β-configuration of the steroid ring and an equatorial C-3 substituent. researchgate.net The development of analogs with modifications at these key positions allows for the fine-tuning of their selectivity profile, which is a crucial aspect of designing therapeutic agents with specific actions on NMDA receptor subtypes.

Factors Influencing GABAᴀ Receptor Modulatory Effects

The modulatory effects of pregnanolone sulfate pyridinium (B92312) salt on the GABAᴀ receptor are multifaceted, influenced by several key factors stemming from its unique chemical structure. The primary inhibitory action of pregnanolone sulfate is attributed to its ability to enhance receptor desensitization. nih.gov It has been shown to accelerate the decay of inhibitory postsynaptic currents and increase both the rate and degree of macroscopic desensitization of the GABAᴀ receptor. nih.gov

The introduction of a pyridinium salt is a critical factor that can influence these modulatory effects. While pregnanolone sulfate itself is a known GABAᴀ receptor inhibitor, the quaternization of the side chain to form a pyridinium salt introduces a permanent positive charge. nih.gov This alteration can impact how the molecule interacts with the receptor's binding pocket. Studies on related analogues with heterocyclic substitutions at the C-21 position have demonstrated that such modifications can lead to differential effects on GABA current decay, independent of their inhibitory potency. nih.gov Specifically, the size and charge distribution of the heterocyclic ring, such as the pyridinium group, are proposed to be the cause of these distinct functional profiles. nih.gov

Furthermore, the interaction of pregnanolone sulfate and its analogues is state-dependent, showing preferential binding to desensitized or non-conducting states of the GABAᴀ receptor. The specific nature of the substituent at C-21 can influence this state-selectivity, thereby altering the dynamics of receptor inhibition.

Table 1: Modulatory Effects of Pregnenolone Sulfate Analogues on GABAᴀ Receptor Currents

| Compound | Concentration (µM) | Effect on GABA-evoked Current | Key Finding |

| Pregnenolone Sulfate (PS) | 10 | Depression of peak response, accelerated decay | Enhances receptor desensitization nih.gov |

| C-21 Heterocyclic Analogue (6-membered ring) | Varied | Negative allosteric modulation with diverse potency | Heterocyclic substitution influences potency and current decay nih.gov |

Relationships between Lipophilicity/Lipophobicity and Activity

The balance between a neurosteroid's lipophilicity (affinity for lipids) and lipophobicity (aversion to lipids) is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with the transmembrane domains of the GABAᴀ receptor.

Pregnenolone sulfate, due to its sulfated group, is more water-soluble and thus less lipophilic than its parent steroid, pregnenolone. The introduction of a pyridinium salt to form pregnanolone sulfate pyridinium salt further decreases its lipophilicity. The permanent positive charge on the pyridinium moiety significantly increases the molecule's polarity, making it more hydrophilic.

This alteration in lipophilicity has profound implications for its biological activity. While a certain degree of lipophilicity is required for neurosteroids to partition into the cell membrane and access their binding sites on the GABAᴀ receptor, a significant increase in hydrophilicity, as seen with the pyridinium salt, can alter this interaction. The reduced lipophilicity may hinder the molecule's ability to passively diffuse across the neuronal membrane.

Preclinical Research Models and Methodologies

Molecular and Cellular Research Techniques

To complement electrophysiological data, molecular and cellular techniques are used to identify the precise binding sites and structural basis for the interaction between Pregnanolone (B1679072) Sulfate (B86663) Pyridinium (B92312) Salt and its target receptors.

Site-directed mutagenesis is a crucial technique for pinpointing the amino acid residues that form a drug's binding pocket or are critical for its modulatory action. By systematically changing specific amino acids within a receptor's protein sequence and then re-testing the compound's effect with electrophysiology, researchers can identify key interaction points.

In the study of GABA-A receptors, this method has been highly informative. A mutation of a single valine residue to a serine at position 256 in the M2 transmembrane region of the α1 subunit (α1V256S) was found to reduce the blocking effect of pregnenolone (B344588) sulfate by approximately 30-fold. nih.gov This indicates that this residue is critically involved in the conformational change that underlies the block by the steroid. nih.gov In another study, mutagenesis of two phenylalanine residues (α1F295 and α1F399) was shown to be instrumental in controlling the decay kinetics of the GABA-A receptor in the presence of selected pregnenolone sulfate analogues, highlighting their role in the drug's action. nih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide a powerful predictive lens into the physical interaction between a ligand and its receptor. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor. For example, in a study investigating the interaction of various metabolites with the protein Pentraxin 3, pregnenolone sulfate was found to have a high binding affinity, with a calculated binding energy of -6.25 kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-receptor complex over time, typically for hundreds of nanoseconds. researchgate.netplos.org This provides insight into the stability of the interaction and the conformational changes that occur upon binding. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand from its initial position, indicating structural stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, helping to identify which parts of the receptor move or interact during binding. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein-ligand complex. researchgate.net

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and receptor are tracked as a key indicator of binding stability. researchgate.net

These simulations, often performed on pregnenolone sulfate analogues and their target receptors like GABA-A, help to rationalize the functional data obtained from electrophysiology and mutagenesis, providing a complete, atom-level picture of the drug-receptor interaction. nih.gov

| Simulation Technique | Purpose | Example Parameters Measured | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding pose and affinity. | Binding Energy (e.g., -6.25 kcal/mol) | researchgate.net |

| Molecular Dynamics (MD) | Assesses the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | nih.govresearchgate.net |

Calcium Imaging Techniques for Intracellular Signaling Analysis

The investigation of pregnanolone sulfate's influence on intracellular signaling has utilized various techniques, with a significant focus on its relationship with calcium (Ca2+) dynamics. Studies differentiate its mechanism from other neurosteroids like pregnenolone sulfate.

Research indicates that pregnanolone sulfate potentiates glutamate (B1630785) release through a mechanism that functions downstream of presynaptic Ca2+ influx. bohrium.com This potentiation is notably independent of both the influx of Ca2+ into the presynaptic terminal and the release of Ca2+ from internal cellular stores. nih.govresearchgate.net This finding was established through experiments where manipulations designed to block Ca2+ influx or prevent its elevation did not alter the compound's ability to increase the frequency of miniature excitatory postsynaptic currents (mEPSCs). bohrium.com

In contrast, the related neurosteroid, pregnenolone sulfate, has been shown to directly enhance intracellular Ca2+ levels. nih.govresearchgate.net In clonal pituitary (GH3) cells, pregnenolone sulfate induces a rapid and transient increase in intracellular Ca2+, an effect that is abolished in a Ca2+-free medium, suggesting it relies on Ca2+ influx. nih.gov This influx appears to be mediated primarily through L-type voltage-gated Ca2+ channels (VGCCs). nih.gov Furthermore, studies on hilar neurons found that pregnenolone sulfate triggers Ca2+-induced Ca2+ release (CICR) from presynaptic stores, which is initiated by Ca2+ influx via transient receptor potential (TRP) channels. nih.govresearchgate.net

This clear distinction highlights a unique signaling pathway for pregnanolone sulfate, which, unlike pregnenolone sulfate, modulates neuronal activity without directly relying on an increase in presynaptic Ca2+ concentration. bohrium.comresearchgate.net

Animal Models for Investigating Neurophysiological Mechanisms

Rodent Models for Studying Brain Function and Synaptic Plasticity

Rodent models have been fundamental in characterizing the effects of sulfated neurosteroids on brain function. Much of the foundational work on the presynaptic actions of pregnanolone sulfate was conducted using primary hippocampal microisland cultures derived from rats. bohrium.comnih.gov This ex vivo model allows for detailed electrophysiological analysis of individual neurons, providing critical insights into synaptic mechanisms such as glutamate release. bohrium.com

Studies using rodent models have established that neurosteroids like pregnenolone sulfate are present in the brain at physiologically relevant concentrations and are significant modulators of the glutamatergic excitatory synaptic transmission that underpins learning and memory. nih.govnih.gov Research in mice has demonstrated the memory-enhancing (promnestic) effects of pregnenolone sulfate. nih.gov Furthermore, pregnanolone sulfate has been shown to enhance the survival of adult-generated hippocampal granule cells in rats, a process integral to synaptic plasticity and brain health. dntb.gov.ua

Zebrafish Models for Behavioral Neuropharmacology Research

The zebrafish (Danio rerio) larva has emerged as a powerful high-throughput model for behavioral neuropharmacology due to its genetic homology with humans, rapid development, and complex behaviors that can be objectively quantified. nih.gov These models are particularly useful for screening neuroactive compounds and studying their effects on the central nervous system. nih.gov

Research has successfully used zebrafish larvae to investigate the effects of neurosteroid analogues. A study on pregnanolone glutamate (PAG), a related compound, and its metabolites demonstrated that these substances have significant modulatory effects on GABAA and NMDA receptors, which in turn influence the spontaneous locomotor activity of the larvae. nih.gov The behavioral changes observed, including effects on movement patterns, underscore the capacity of neurosteroids to powerfully modulate CNS function. nih.gov This research validates the zebrafish model as a valuable tool for exploring the behavioral consequences of neurosteroids like pregnanolone sulfate pyridinium salt. nih.govnih.gov

| Animal Model | Research Area | Key Findings | Citation |

|---|---|---|---|

| Rat Hippocampal Cultures | Synaptic Transmission | Characterized the potentiation of presynaptic glutamate release by pregnanolone sulfate. | bohrium.comnih.gov |

| Mouse Models | Cognition & Neuroprotection | Demonstrated memory-enhancing effects and neuroprotection in models of amyloid plaque pathology (pregnenolone sulfate). | nih.gov |

| Rat Models | Neurogenesis & Plasticity | Showed enhanced survival of adult-generated hippocampal granule cells. | dntb.gov.ua |

| Zebrafish Larvae | Behavioral Neuropharmacology | Established that related neurosteroids modulate locomotor activity via actions on neurotransmitter receptors. | nih.gov |

Assessment of Neuroprotective Mechanisms in Cellular and Animal Injury Models

Studies on Neuronal Damage Pathways

The neuroprotective potential of sulfated neurosteroids has been investigated in various models of neuronal injury. Studies focusing on the related compound pregnenolone sulfate have provided significant insights into these protective pathways. One key mechanism involves the N-methyl-D-aspartate receptor (NMDAR). The neuroprotective effect of pregnenolone sulfate in enhancing the survival of dentate gyrus neurons was blocked by an NMDAR antagonist, confirming the receptor's critical role in this pathway. nih.gov

This neuroprotective action has also been observed in animal models of neurodegenerative disease. In a transgenic mouse model (APP/PS1) that expresses amyloid plaques, a hallmark of Alzheimer's disease, pregnenolone sulfate was found to promote neuronal survival and enhance neurite outgrowth. nih.gov These cellular improvements were also associated with better performance in spatial memory tasks. nih.gov Additionally, research in rats has shown that pregnanolone sulfate enhances the survival of newly generated granule cells in the hippocampus, suggesting a role in maintaining neuronal populations and structural integrity within this critical brain region. dntb.gov.ua

Exploration of Mechanisms Counteracting Excitotoxicity

Pregnanolone sulfate, a significant endogenous neurosteroid, has been a subject of intensive preclinical research to elucidate its mechanisms in counteracting excitotoxicity, a pathological process involving the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which leads to neuronal damage and death. The pyridinium salt of pregnanolone sulfate is utilized in research to enhance solubility and facilitate experimental administration.

Studies on isolated and intact retina have shown that pregnanolone sulfate can induce delayed cell death, a process that is notably mitigated by NMDA receptor antagonists. This suggests a direct involvement of pregnanolone sulfate in the modulation of NMDA receptor activity. nih.gov Further investigations using whole-cell voltage-clamp recordings in hippocampal neurons have demonstrated that pregnanolone sulfate acts as an inhibitor of NMDA receptors. nih.gov This inhibitory action is a key mechanism in its neuroprotective effects against excitotoxic neurodegeneration. nih.gov

Interestingly, while pregnanolone sulfate inhibits postsynaptic NMDA receptors, it also potentiates the presynaptic release of glutamate. nih.gov This dual action suggests a complex regulatory role in synaptic transmission. The potentiation of glutamate release appears to be independent of presynaptic Ca2+ influx or release from internal stores and follows a different pathway than that of other presynaptic modulators like phorbol (B1677699) esters. nih.gov This nuanced mechanism of action, where postsynaptic receptor inhibition is coupled with an enhancement of neurotransmitter release, highlights the compound's potential for maintaining synaptic fidelity while protecting against excessive receptor activation.

Synthetic analogues of pregnanolone sulfate have been developed and shown to possess neuroprotective activity in various models of neurodegeneration, further underscoring the therapeutic potential of modulating this neurosteroid pathway.

Analytical Methods for Research Quantitation and Detection

The accurate quantitation and detection of this compound in biological matrices are crucial for understanding its pharmacokinetics and pharmacodynamics in preclinical research. A variety of sophisticated analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids, including pregnanolone sulfate, although it often requires derivatization to improve the volatility and thermal stability of the analyte. For sulfated steroids, a hydrolysis step is typically necessary to cleave the sulfate group before derivatization.

Common derivatization methods for steroids in GC-MS analysis include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. However, the analysis of ketosteroids like pregnanolone can be complicated by the formation of enol-TMS ether artifacts. To address this, methods involving the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives are often employed to protect the keto group and prevent artifact formation. The fragmentation patterns of these derivatives in the mass spectrometer provide structural information that aids in identification and quantification. The table below summarizes GC-MS parameters for related steroid analysis, which can be adapted for pregnanolone sulfate.

| Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization | Silylation (e.g., with MSTFA) or MO-TMS formation |

This table presents generalized GC-MS parameters that may require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of steroid sulfates in biological fluids due to its high sensitivity, specificity, and ability to analyze the intact conjugated steroid without derivatization. listarfish.it